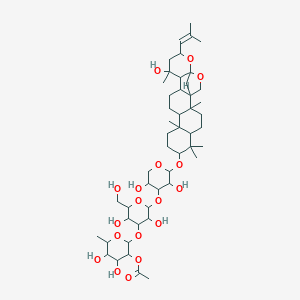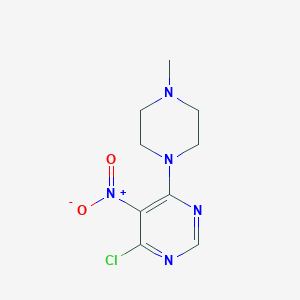
4-氯-6-(4-甲基哌嗪-1-基)-5-硝基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, a nitro group, and a 4-methylpiperazin-1-yl group
科学研究应用
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine.
Substitution Reaction: The 4,6-dichloropyrimidine undergoes a substitution reaction with 4-methylpiperazine in the presence of a base such as triethylamine in ethanol. The reaction is carried out at room temperature for several hours.
Nitration: The resulting 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the substitution and nitration steps, which allows for better control of reaction conditions and yields.
化学反应分析
Types of Reactions
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amination: Conversion of the nitro group to an amino group.
Thioether Formation: Replacement of the chloro group with a thiol group.
作用机制
The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups play a crucial role in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the compound’s derivatives.
相似化合物的比较
Similar Compounds
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-5-nitropyrimidine: Lacks the piperazine moiety, which affects its solubility and bioavailability.
6-(4-Methylpiperazin-1-yl)-5-nitropyrimidine: Lacks the chloro group, altering its reactivity and binding properties.
Uniqueness
4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, nitro, and piperazine groups allows for versatile modifications and applications in various fields of research and industry.
属性
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN5O2/c1-13-2-4-14(5-3-13)9-7(15(16)17)8(10)11-6-12-9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRVBORXKOSPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634470 |
Source


|
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154418-73-2 |
Source


|
| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

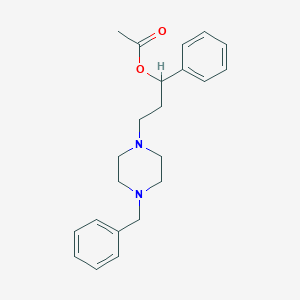
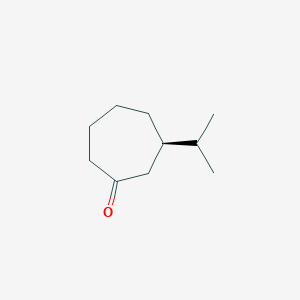
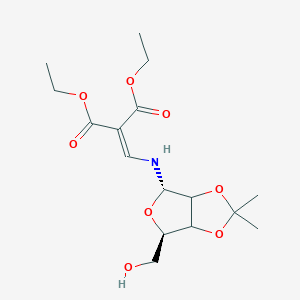
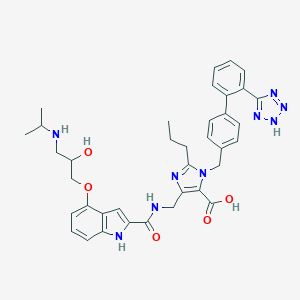
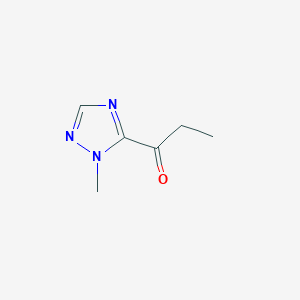

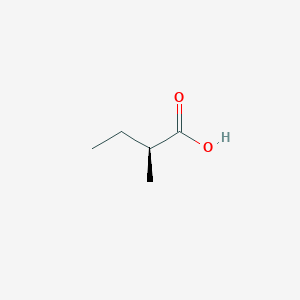



![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
